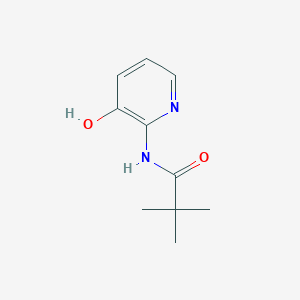

N-(3-Hydroxypyridin-2-yl)pivalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-Hydroxypyridin-2-yl)pivalamide, also known as HP-3, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HP-3 is a small molecule that belongs to the class of amides and has a molecular formula of C9H12N2O2.

Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

Hydrolysis and Derivatization

A notable application of N-(3-Hydroxypyridin-2-yl)pivalamide derivatives involves their hydrolysis using specific conditions. For instance, Bavetsias, Henderson, and McDonald (2004) discovered a simple methodology for pivalamide hydrolysis using Fe(NO3)3 in MeOH at room temperature. This process is significant for synthesizing amine derivatives from pivalamido groups present in pyrimidin-4-ones, quinazolin-4-ones, and pteridines, showcasing its utility in modifying chemical structures for various synthetic applications (Bavetsias, Henderson, & McDonald, 2004).

Synthesis of Complex Molecules

Kobayashi et al. (2010) developed a convenient method for synthesizing trisubstituted naphthyridines by reacting (E)-4-(1-aryl-2-methoxyethenyl)-3-isocyanopyridines with organolithiums. This synthesis route, starting from commercially available 3-aminopyridine and involving lithium (4-lithiopyridin-3-yl)pivalamide, highlights the compound's role in creating complex molecular architectures, which could be pivotal in material science and pharmaceutical research (Kobayashi et al., 2010).

Pharmaceutical Development

Targeted Drug Design

Hydroxypyridinone derivatives, including N-(3-Hydroxypyridin-2-yl)pivalamide analogs, have been explored for their potential in drug design, especially as chelating agents in therapeutic applications. These compounds have shown promise in addressing a range of health conditions, including metabolic disorders and infections, by binding to specific metal ions or serving as inhibitors for various biological pathways. Thompson, Barta, and Orvig (2006) reviewed the use of hydroxypyridinones in medicinal inorganic chemistry, emphasizing their versatility and efficacy in chelating di- and trivalent metal ions for therapeutic purposes (Thompson, Barta, & Orvig, 2006).

Antimicrobial and Antioxidant Activities

Novel hydroxypyridinone derivatives have been investigated for their antimicrobial and antioxidant activities, with potential applications as preservatives in the food industry, particularly for shrimp preservation. Dai et al. (2016) explored two hydroxypyridinone derivatives that showed stronger inhibitory effects against various bacteria compared to kojic acid, alongside possessing antioxidant properties. This research underscores the compound's utility in developing new methods for extending the shelf life of perishable goods (Dai et al., 2016).

Propiedades

IUPAC Name |

N-(3-hydroxypyridin-2-yl)-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-10(2,3)9(14)12-8-7(13)5-4-6-11-8/h4-6,13H,1-3H3,(H,11,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTECCVGXCNCEGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=CC=N1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Hydroxypyridin-2-yl)pivalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-YL)oxy]acetonitrile](/img/structure/B168519.png)

![4'-(Methoxycarbonyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B168544.png)